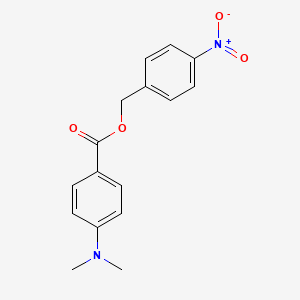

N-(5-propyl-1,3,4-thiadiazol-2-yl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

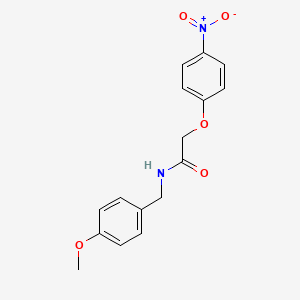

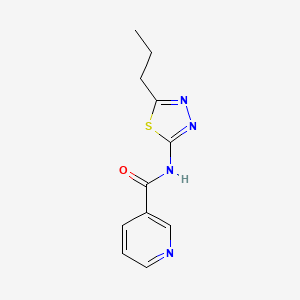

“N-(5-propyl-1,3,4-thiadiazol-2-yl)nicotinamide” is a chemical compound that belongs to the class of 1,3,4-thiadiazoles . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound has been synthesized and confirmed by 1H NMR and HRMS .

Synthesis Analysis

The synthesis of “N-(5-propyl-1,3,4-thiadiazol-2-yl)nicotinamide” has been reported in the literature . The compound was synthesized using analytical grade reagents . The melting points were determined using an X-4 apparatus . The 1H NMR spectra were measured on a Bruker AC-P500 instrument (300 MHz) using TMS as an internal standard and CDCl3 .Molecular Structure Analysis

The molecular structure of “N-(5-propyl-1,3,4-thiadiazol-2-yl)nicotinamide” was determined by a single crystal X-ray diffraction study . The crystal belongs to the triclinic system, space group P-1 .Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

The compound has been shown to possess moderate herbicidal activity against Brassica campestris . This suggests potential use in agricultural settings for the control of certain weeds. The specific mechanism by which it exerts this effect could be a subject of further study to develop targeted herbicides.

Antimicrobial and Antifungal Properties

1,3,4-Thiadiazole derivatives, which include the compound , have been reported to exhibit antibacterial and antifungal activities . This opens up research avenues in the development of new antimicrobial agents that could be effective against resistant strains of bacteria and fungi.

Anticancer Potential

Thiadiazole derivatives have been explored for their anticancer properties. They are known to cross cellular membranes and interact with biological targets, which makes them promising candidates for anticancer drug development . The compound could be investigated for its efficacy across various cancer models, focusing on its mechanism of action and potential targets.

Anti-inflammatory Applications

Compounds with the 1,3,4-thiadiazole moiety have been associated with anti-inflammatory activities . Research into the compound’s potential as an anti-inflammatory agent could lead to new treatments for chronic inflammatory diseases.

Antiepileptic and Analgesic Effects

The structural class of 1,3,4-thiadiazoles has been noted for its antiepileptic and analgesic effects . This compound could be part of studies aimed at understanding and improving treatments for epilepsy and pain management.

Antidiabetic Activity

Research has indicated that 1,3,4-thiadiazole derivatives may have applications in managing diabetes . The compound could be evaluated for its potential to regulate blood sugar levels and its mechanism of action in metabolic processes.

Insecticidal Properties

The insecticidal properties of 1,3,4-thiadiazole derivatives have been documented, suggesting that this compound could be useful in pest control strategies . Further research could determine its effectiveness and safety profile for use in agricultural or domestic settings.

Cognitive Disorders Treatment

Some 1,3,4-thiadiazoles exhibit anti-Alzheimer activity . The compound could be researched for its potential use in treating cognitive disorders, including Alzheimer’s disease, focusing on its neuroprotective effects and ability to enhance cognitive function.

Eigenschaften

IUPAC Name |

N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c1-2-4-9-14-15-11(17-9)13-10(16)8-5-3-6-12-7-8/h3,5-7H,2,4H2,1H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIXIJNAUIAIHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601330474 |

Source

|

| Record name | N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26662444 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

57352-49-5 |

Source

|

| Record name | N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5834909.png)

![2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5834914.png)

![methyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5834923.png)

![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5834928.png)

![2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide](/img/structure/B5834953.png)

![ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5834962.png)

![methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B5834977.png)

![3-(4-chlorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5834988.png)

![1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5834998.png)

![1-[(3,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5835001.png)